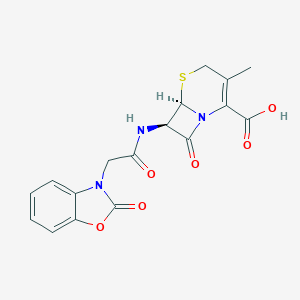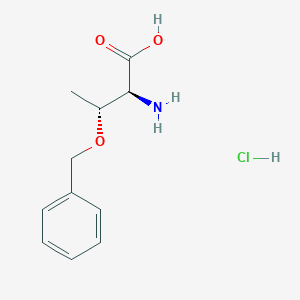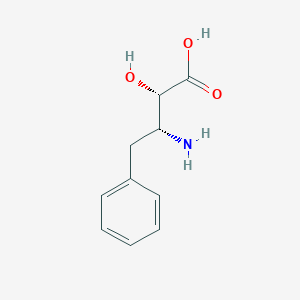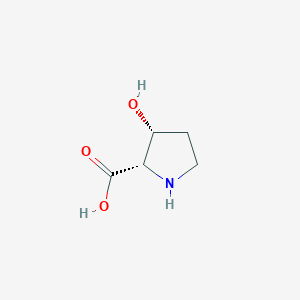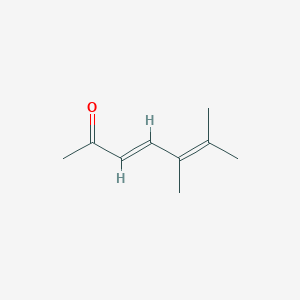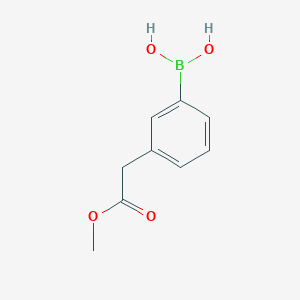
3-(2-Methoxy-2-oxoethyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxy-2-oxoethyl)phenylboronic acid is a chemical compound that belongs to the class of phenylboronic acids. These compounds are known for their ability to form stable complexes with various diols, including sugars, and are often used in the field of molecular recognition and sensing. The presence of a methoxy-2-oxoethyl group in the ortho position relative to the boronic acid moiety can influence the compound's reactivity and binding properties .
Synthesis Analysis
The synthesis of related phenylboronic acid derivatives often involves the use of boronic acids or boronate esters as key intermediates. For instance, the synthesis of a depside derivative closely related to the compound of interest was achieved through a facile approach, yielding high purity products . Although the exact synthesis of 3-(2-Methoxy-2-oxoethyl)phenylboronic acid is not detailed in the provided papers, similar synthetic strategies could be employed, such as condensation reactions or functional group transformations.
Molecular Structure Analysis
Phenylboronic acids can exhibit diverse solid-state molecular structures. For example, the crystal structure of a related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was determined by single-crystal X-ray diffraction, revealing a monoclinic space group . Similarly, the depside derivative mentioned earlier crystallized in the monoclinic space group P21/c . These findings suggest that 3-(2-Methoxy-2-oxoethyl)phenylboronic acid could also exhibit a complex crystal structure, potentially stabilized by intramolecular hydrogen bonds and other non-covalent interactions.
Chemical Reactions Analysis
Phenylboronic acids are versatile in chemical reactions, particularly in the formation of cyclic esters and amides. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid was found to be an effective catalyst for dehydrative amidation between carboxylic acids and amines . Although the specific reactivity of 3-(2-Methoxy-2-oxoethyl)phenylboronic acid is not discussed, it is likely that the ortho-substituent would play a significant role in its chemical behavior, potentially influencing the coordination of reactants to the boron atom and thus affecting reaction rates and selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids can be influenced by substituents on the phenyl ring. For example, the introduction of methoxyalkyl groups at the ortho position was shown to affect the molecular and crystal structures, as well as the hydrogen-bonding patterns of the compounds . These modifications can also impact the compound's ability to bind sugars, as demonstrated in a study evaluating the sugar-binding ability of methoxyalkyl-substituted phenylboronic acids . Therefore, the methoxy-2-oxoethyl group in 3-(2-Methoxy-2-oxoethyl)phenylboronic acid is expected to contribute to its unique set of physical and chemical properties, which could be explored further through experimental studies.
Applications De Recherche Scientifique
Overview of Phenylboronic Acids and Derivatives
Phenylboronic acids and their derivatives, such as 3-(2-Methoxy-2-oxoethyl)phenylboronic acid, are compounds of significant interest in various fields of scientific research. Benzoxaboroles, a class of derivatives of phenylboronic acids, have been studied extensively due to their unique properties and wide applications. Notably, benzoxaboroles serve as building blocks and protecting groups in organic synthesis. Some benzoxaboroles exhibit biological activity and are under clinical trials, highlighting their potential in biomedicine. Furthermore, their ability to bind hydroxyl compounds enables their application as molecular receptors for sugars and glycoconjugates, showcasing the versatility of phenylboronic acid derivatives in scientific research (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).
Electrochemical Biosensors Based on Phenylboronic Acid Derivatives
The development of electrochemical biosensors utilizing phenylboronic acid (PBA) and its derivatives represents a significant area of application in scientific research. PBAs are known for their selective binding to 1,2- and 1,3-diols, forming negatively charged boronate esters in neutral aqueous media. This property is exploited in constructing electrochemical glucose sensors, with PBA-modified electrodes being widely studied for this purpose. Moreover, PBA-modified electrodes can detect various compounds, including hydroxy acids and fluoride ions, further demonstrating the potential of PBA derivatives in biosensor technology and its relevance for health and environmental monitoring (Anzai, 2016).
Drug Delivery Applications
Phenylboronic acid derivatives also find applications in drug delivery systems. For instance, pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules have been developed for targeted drug delivery. These systems can respond to changes in pH or the presence of glucose, enabling the controlled release of drugs in specific environments such as tumor cells, inflamed tissues, or in response to glucose levels in diabetic patients. Such innovative drug delivery systems highlight the role of phenylboronic acid derivatives in advancing therapeutic strategies and personalized medicine (Sato, Yoshida, Takahashi, & Anzai, 2011).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
[3-(2-methoxy-2-oxoethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-14-9(11)6-7-3-2-4-8(5-7)10(12)13/h2-5,12-13H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNUXNCUNUMZFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC(=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623191 |
Source


|
| Record name | [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-2-oxoethyl)phenylboronic acid | |
CAS RN |
643094-11-5 |
Source


|
| Record name | [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

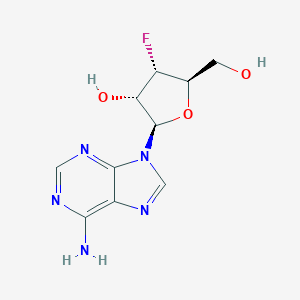
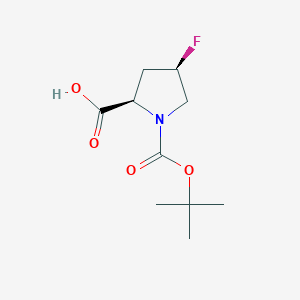
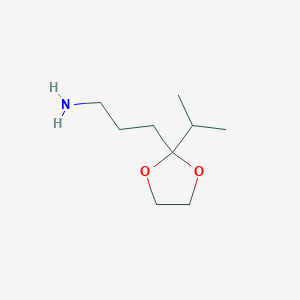
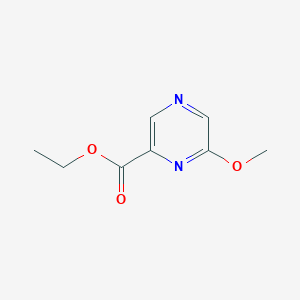
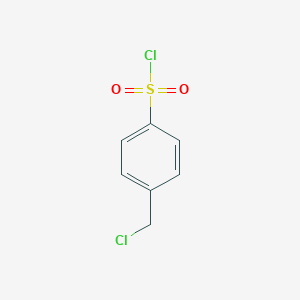
![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)
![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)
![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)
